molecular formula C10H17NO B2767569 8-Methyl-2-azaspiro[4.5]decan-3-one CAS No. 1217862-78-6

8-Methyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B2767569
CAS No.: 1217862-78-6
M. Wt: 167.252
InChI Key: MTJORIHKWFSACL-UHFFFAOYSA-N
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Description

8-Methyl-2-azaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of a suitable amine and ketone precursor . The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .

Scientific Research Applications

8-Methyl-2-azaspiro[4.5]decan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

8-Methyl-2-azaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds, such as:

These comparisons highlight the unique structural features and potential applications of this compound.

Biological Activity

8-Methyl-2-azaspiro[4.5]decan-3-one is a spirocyclic compound that has attracted attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NC_{11}H_{17}N, with a molecular weight of approximately 165.26 g/mol. The compound features a unique spirocyclic structure, which contributes to its reactivity and biological activity.

Antiviral Properties

Research indicates that compounds related to the azaspiro[4.5]decan scaffold exhibit antiviral properties, particularly against coronaviruses. A study highlighted that structural analogs of azaspiro[4.5]decan derivatives demonstrated significant inhibition of human coronavirus 229E with effective concentrations (EC50) ranging from 5.5 to 28 µM, depending on the substituents at the C-2 and C-8 positions of the molecule . Specifically, the presence of a methyl group at the C-2 position was crucial for antiviral activity, as unmethylated analogs showed no such effects.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that azaspiro compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve interaction with specific enzymes or receptors that regulate cell growth and survival pathways.

Antimicrobial Activity

This compound has demonstrated antimicrobial activities against various bacterial strains. The compound's structure allows it to interact with bacterial membranes or specific intracellular targets, leading to bactericidal effects. Studies have shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

The biological effects of this compound are primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors involved in critical biological processes:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It can modulate receptor function by interacting with binding sites, influencing signal transduction pathways that regulate cellular responses.

Case Study 1: Antiviral Screening

A screening program targeting small molecules for antiviral activity identified several azaspiro compounds as effective inhibitors of coronavirus replication. The study systematically varied substituents on the azaspiro scaffold and assessed their impact on antiviral efficacy, revealing a clear structure-activity relationship (SAR) that guided further optimization of lead compounds .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized a series of azaspiro derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications at specific positions significantly affected their anticancer potency, leading to the identification of promising candidates for further development in cancer therapy .

Data Summary

Activity Type Target Pathogen/Cell Line EC50/IC50 Values Key Findings
AntiviralHuman Coronavirus 229E5.5 - 28 µMMethyl substitution at C-2 essential for activity
AnticancerVarious Cancer Cell LinesVaries (specific IC50 not provided)Induces apoptosis and inhibits proliferation
AntimicrobialGram-positive & Gram-negative BacteriaVaries (specific MIC not provided)Effective against multiple bacterial strains

Properties

IUPAC Name

8-methyl-2-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-8-2-4-10(5-3-8)6-9(12)11-7-10/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJORIHKWFSACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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